(E)-4-bromo-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide
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Description
(E)-4-bromo-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C18H15BrN2O3S2 and its molecular weight is 451.4g/mol. The purity is usually 95%.
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Biological Activity
(E)-4-bromo-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,4-d]thiazole moiety, which is known for its diverse pharmacological properties. The molecular formula is C15H14BrN3O2S2, and it has a molecular weight of approximately 404.32 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the thiazole ring followed by bromination and coupling with benzamide derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives containing the thiazole ring exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that related compounds inhibited fibroblast growth factor receptor 1 (FGFR1), showing promise in treating non-small cell lung cancer (NSCLC) with FGFR1 amplification .
Antidiabetic Activity
In another context, thiazole derivatives have been evaluated for their antidiabetic effects. A study involving similar compounds showed that modifications to the thiazole structure could enhance hypoglycemic activity compared to standard treatments like glibenclamide . While specific data for this compound is limited, the structural similarities suggest potential efficacy in glucose metabolism modulation.
The biological activities of thiazole derivatives are attributed to their ability to interact with various biological targets:
- Inhibition of Enzymes : Compounds like this compound may inhibit key enzymes involved in cancer progression and glucose metabolism.
- Receptor Modulation : As seen with FGFR1 inhibitors, these compounds can modulate receptor activity, leading to reduced proliferation of cancer cells.
Toxicological Profile
Safety assessments indicate that brominated compounds may exhibit varying degrees of toxicity. For instance, general toxicity data suggest potential acute toxicity upon ingestion or skin contact . Further studies are essential to establish a comprehensive safety profile for this compound.
Properties
IUPAC Name |
4-bromo-N-(5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S2/c19-13-8-6-12(7-9-13)17(22)20-18-21(14-4-2-1-3-5-14)15-10-26(23,24)11-16(15)25-18/h1-9,15-16H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVKHSJRPUFYAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC=C(C=C3)Br)N2C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.